
Benzene, 1,4-bis(2,2-diphenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2,2-diphenylethenyl)- typically involves the reaction of benzene derivatives with diphenylethylene under specific conditions. One common method is the Knoevenagel condensation, where benzaldehyde derivatives react with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include multiple steps of purification, such as recrystallization and chromatography, to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its photophysical properties.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield benzene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents like halogens or nitro groups .
科学的研究の応用
Benzene, 1,4-bis(2,2-diphenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties of stilbene derivatives.
Biology: Research is ongoing to explore its potential interactions with biological molecules, although its primary applications are in material science.
Medicine: While not directly used in medicine, its derivatives are studied for potential therapeutic applications.
作用機序
The compound exerts its effects primarily through its photophysical properties. When exposed to light, it undergoes electronic transitions that result in the emission of light. This process involves the absorption of photons, excitation of electrons to higher energy states, and subsequent emission of photons as the electrons return to their ground state . The molecular targets and pathways involved are primarily related to its interaction with light and its ability to transport electrons efficiently.
類似化合物との比較
Stilbene: Another well-known compound with similar photophysical properties.
1,4-Distyrylbenzene: Shares structural similarities and is also used in OLED applications.
Poly(arylenevinylene)s: These compounds have similar π-conjugated systems and are studied for their fluorescence properties.
Uniqueness: Benzene, 1,4-bis(2,2-diphenylethenyl)- is unique due to its high photoluminescence efficiency and superior electron-transport ability, making it a valuable material for advanced optoelectronic applications .
特性
CAS番号 |
133942-93-5 |
|---|---|
分子式 |
C34H26 |
分子量 |
434.6 g/mol |
IUPAC名 |
1,4-bis(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C34H26/c1-5-13-29(14-6-1)33(30-15-7-2-8-16-30)25-27-21-23-28(24-22-27)26-34(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |
InChIキー |
WXFBNSNPMALYDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
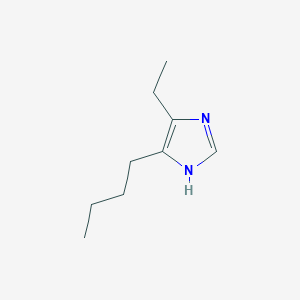
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
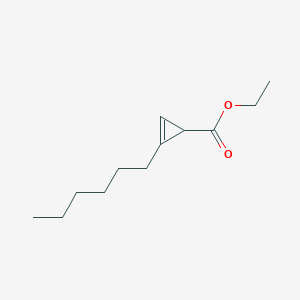
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
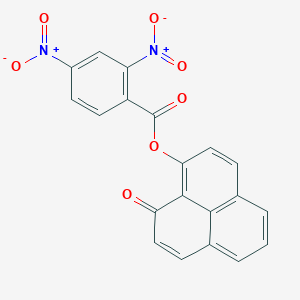
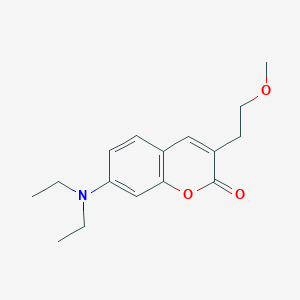
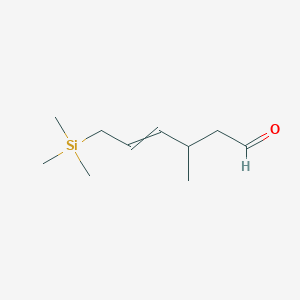
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
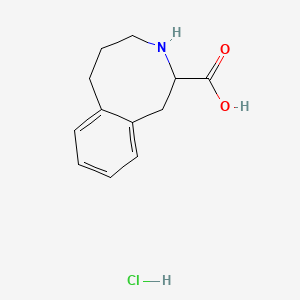
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)
